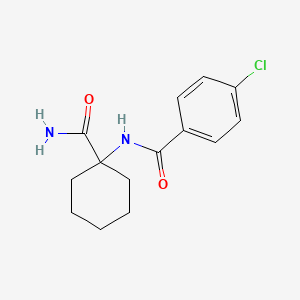
N-(1-carbamoylcyclohexyl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-carbamoylcyclohexyl)-4-chlorobenzamide (NCCB) is a novel small molecule compound that has recently been developed as a potential therapeutic agent for the treatment of various diseases. NCCB is an amide compound that belongs to the family of carbamoylcyclohexyl derivatives. This compound has been studied for its potential therapeutic effects in various diseases including cancer, inflammation, and neurological disorders. In addition, NCCB has been found to possess a number of biochemical and physiological effects that could be beneficial for laboratory experiments. The purpose of
Applications De Recherche Scientifique
1. Cobalt(III)-Catalyzed Annulation
N-chlorobenzamides, including compounds similar to N-(1-carbamoylcyclohexyl)-4-chlorobenzamide, have been utilized in Co(III)-catalyzed [4 + 2] annulations with maleimides. This process allows the formation of biologically active molecules through a novel annulation reaction that is compatible with various functional groups (Muniraj & Prabhu, 2019).
2. Photodegradation Studies
Research on the photodegradation of moclobemide, an antidepressant, indicated that 4-chlorobenzamide is a major degradation product. This study utilized advanced methods like Ultra-HPLC and MS/MS analysis, providing insights into the degradation pathways of pharmaceutical compounds (Skibiński & Komsta, 2012).
3. Chemical Synthesis and Pharmacodynamics
Compounds similar to N-(1-carbamoylcyclohexyl)-4-chlorobenzamide have been synthesized and evaluated for their biological activities. For instance, N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide was synthesized and studied for its efficacy in killing sperm and oncomelania, showing significant biological activity (Zhang Xiao-yong, 2005).
4. Electrophilic Properties and Mutagenicity Studies
Studies on compounds like 4-chloro-N-(hydroxymethyl)benzamide have explored their electrophilic properties and potential toxicological implications. These investigations provide insights into the reactivity of such compounds and their implications in biological systems (Overton et al., 1986).
5. N-Heterocyclic Carbene Applications
Research has also delved into the wider field of N-heterocyclic carbenes, where N-chlorobenzamides like N-(1-carbamoylcyclohexyl)-4-chlorobenzamide could potentially play a role. These studies focus on the general properties and uses of N-heterocyclic carbenes in various chemical processes, indicating a broad scope of application in modern chemistry (Hopkinson et al., 2014).
6. Sensor Development
The development of sensors for the detection of similar compounds in various matrices, such as pharmaceuticals and biological fluids, is another area of application. For example, graphite sensors have been developed for the potentiometric determination of cyclobenzaprine hydrochloride, illustrating the role of such compounds in analytical chemistry (Ramadan et al., 2011).
Propriétés
IUPAC Name |
N-(1-carbamoylcyclohexyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-6-4-10(5-7-11)12(18)17-14(13(16)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQGUXEYUBXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-carbamoylcyclohexyl)-4-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide](/img/structure/B2609886.png)
![7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2609889.png)
![(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2609890.png)
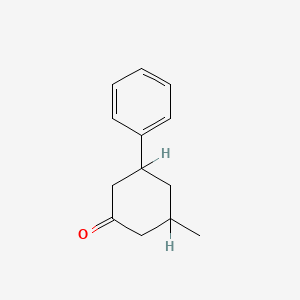
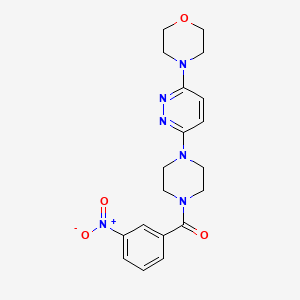
![(E)-4-(Dimethylamino)-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]but-2-enamide](/img/structure/B2609895.png)
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2609896.png)

![(3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone](/img/structure/B2609898.png)


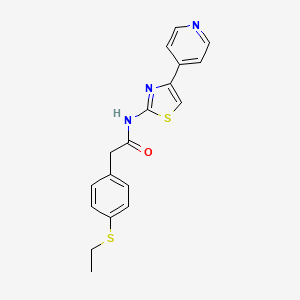
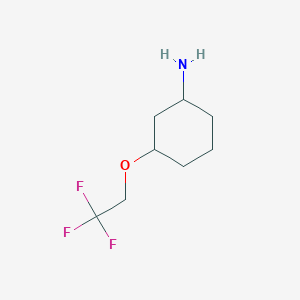
![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2609906.png)